molecular formula C12H14F3NO3 B8292202 1-Tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene CAS No. 873055-77-7

1-Tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene

Cat. No. B8292202
CAS RN: 873055-77-7
M. Wt: 277.24 g/mol
InChI Key: CLKSHHSXADVMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H14F3NO3 and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

873055-77-7

Product Name

1-Tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

1-tert-butyl-2-methoxy-4-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C12H14F3NO3/c1-11(2,3)8-5-7(12(13,14)15)9(16(17)18)6-10(8)19-4/h5-6H,1-4H3

InChI Key

CLKSHHSXADVMLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-tert-butyl-2-methoxy-5-bromo-4-nitrobenzene (867 mg, 3.0 mmol), KF (348 mg, 6 mmol), KBr (714 mg, 6 mmol), CuI (684 mg, 3.6 mmol), methyl chlorodifluoroacetate (2.2 mL, 21.0 mmol) in DMF (5 mL) was stirred at 125° C. in a sealed tube overnight, cooled to room temperature, diluted with water and extracted three times with EtOAc. The combined organic layers were washed with brine and dried over anhydrous MgSO4. After removal of the solvent, the residue was purified by column chromatography (0-5% EtOAc-Hexane) to yield 1-tert-butyl-2-methoxy-5-(trifluoromethyl)-4-nitrobenzene (512 mg, 61%). 1H NMR (400 MHz, CDCl3) δ 7.60 (s, 1H), 7.29 (s, 1H), 3.90 (s, 3H), 1.33 (s, 9H).
Quantity
867 mg
Type
reactant
Reaction Step One
Name
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
714 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
684 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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